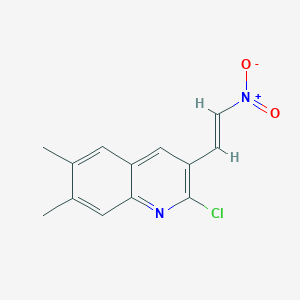
E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline typically involves the reaction of 2-chloro-6,7-dimethylquinoline with nitroethylene under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition: The vinyl group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium carbonate, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Synthesis and Structure-Activity Relationship
The synthesis of E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline involves several organic reactions, primarily focusing on the introduction of the nitro group and chlorination at specific positions on the quinoline ring. Research has shown that modifications to the quinoline structure can significantly affect its biological activity.
Case Study: Antimalarial Activity
A notable application of this compound is its potential as an antimalarial agent. A study investigated a series of styrylquinoline analogues, revealing that compounds similar to this compound exhibited potent activity against Plasmodium falciparum, the causative agent of malaria.
| Compound | EC50 (nM) | Mechanism |
|---|---|---|
| This compound | 28.6 ± 0.9 | Parasitocidal |
| Unsubstituted analogue | 41.2 ± 5.3 | Parasitostatic |
This data indicates that structural modifications can enhance the efficacy of quinoline derivatives against malaria parasites. The compound demonstrated rapid parasite clearance in in vivo models, suggesting its potential for further development into a therapeutic agent .
The biological mechanisms underlying the activity of this compound have been explored through various assays:
- In Vitro Studies : The compound was tested against multiple strains of Plasmodium, showing significant inhibition at low concentrations.
- In Vivo Efficacy : In rodent models infected with Plasmodium berghei, treatment with this compound resulted in complete cure at specific dosages (e.g., 25 mg/kg), highlighting its therapeutic potential .
作用机制
The mechanism of action of E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and vinyl groups can also participate in various biochemical reactions, leading to the modulation of biological pathways .
相似化合物的比较
E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with different functional groups, leading to different reactivity and applications.
6,7-Dimethylquinoline: Lacks the chloro and nitro groups, resulting in different chemical properties and uses.
生物活性
E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline is a synthetic organic compound belonging to the quinoline family. Its molecular formula is C₁₃H₁₁ClN₂O₂, and it has a molecular weight of approximately 262.69 g/mol. The compound's unique structural arrangement, characterized by a chloro group at the second position, dimethyl groups at the sixth and seventh positions, and a nitrovinyl group at the third position of the quinoline ring, contributes to its distinctive chemical properties and potential biological activities.
The synthesis of this compound typically involves the reaction of 2-chloro-6,7-dimethylquinoline with nitroethylene under controlled conditions. This process is facilitated by specific catalysts and solvents that promote the formation of the vinyl bond while stabilizing the quinoline structure. The ability to modify its structure through various synthetic routes allows for the exploration of its biological activity further.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Preliminary studies suggest that its derivatives may influence various biochemical pathways, potentially leading to therapeutic applications in treating infections or cancer.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
Further investigations into its anticancer potential have revealed that this compound can induce apoptosis in cancer cell lines. The nitro group can undergo reduction within cellular environments, forming reactive intermediates that interact with proteins and nucleic acids. This interaction profile suggests that this compound could influence gene expression or protein function.
Structure-Activity Relationship (SAR)
A detailed structure–activity relationship (SAR) study highlights how modifications to the molecular structure affect biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro group at position 2; dimethyl groups at positions 6 and 7; nitrovinyl group | Significant antimicrobial and anticancer activity |
| 6-Methoxyquinoline | Methoxy group instead of chloro; no vinyl group | Lower antimicrobial activity compared to E-2-Chloro derivative |
| 4-Nitrophenylvinylquinoline | Different substituent on the vinyl group | Varied anticancer activity depending on substituent |
This table illustrates how specific functional groups influence the compound's reactivity and biological efficacy.
Case Studies
- Antimalarial Efficacy : A study reported that similar quinoline derivatives exhibited potent antiplasmodial activity with low nanomolar effectiveness against malaria strains. The introduction of halogens or methoxy groups significantly enhanced their potency compared to unsubstituted analogs .
- Cytotoxicity Assessment : In vitro evaluations against human cancer cell lines (e.g., A549 lung carcinoma cells) showed that this compound induced cytotoxic effects with IC50 values indicating significant potential for further development as an anticancer agent .
属性
分子式 |
C13H11ClN2O2 |
|---|---|
分子量 |
262.69 g/mol |
IUPAC 名称 |
2-chloro-6,7-dimethyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-5-11-7-10(3-4-16(17)18)13(14)15-12(11)6-9(8)2/h3-7H,1-2H3/b4-3+ |
InChI 键 |
AGSLHRHNGPJUFV-ONEGZZNKSA-N |
手性 SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)/C=C/[N+](=O)[O-] |
规范 SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















